5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C11H7ClF3N3O |
|---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
5-amino-4-chloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2 |
InChI Key |
VYYIBOGGJBEGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)N)Cl |
Origin of Product |
United States |
Biological Activity
5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is , with a molecular weight of approximately 289.64 g/mol. The compound exhibits significant biological activities, particularly in herbicidal applications and potential pharmacological properties.
Chemical Structure and Properties
The compound features a pyridazinone core with an amino group, a chloro substituent, and a trifluoromethylphenyl group. This unique combination of functional groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H7ClF3N3O |
| Molecular Weight | 289.64 g/mol |
| CAS Number | 23576-24-1 |
| Chemical Structure | Structure |
Herbicidal Activity
Research indicates that this compound functions effectively as an herbicide. It inhibits specific enzymes involved in plant metabolism, which is critical for the growth and survival of target weed species. The trifluoromethyl group enhances lipophilicity, increasing the compound's ability to penetrate plant tissues.
The mechanism of action is primarily linked to its interaction with biological targets such as enzymes or receptors. Studies have shown that the compound can bind to specific sites in target organisms, leading to inhibition of metabolic pathways essential for growth.
Case Studies and Research Findings
-
Inhibition Studies :
- A study demonstrated that the compound effectively inhibited certain enzyme activities in plant extracts, showcasing its potential as a selective herbicide.
- Comparative analysis with structurally similar compounds revealed that the trifluoromethyl group significantly enhances biological activity.
-
Pharmacological Potential :
- Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro tests on various cancer cell lines indicated cytotoxic effects, warranting further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Norflurazon | C10H9ClF3N2O | Known for enzyme inhibition properties in herbicidal applications |
| 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | C11H8ClF3N3O | Similar structure; variations affect biological activity |
| 5-Amino-4-chloro-2-methylpyridazinone | C8H9ClN4O | Lacks trifluoromethyl group but retains herbicidal activity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit substantial antimicrobial properties. A study synthesized various pyridazine derivatives, including 5-amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, which demonstrated effectiveness against a range of pathogens, particularly Gram-positive bacteria and fungi. The compound's structure allows for interaction with microbial targets, inhibiting their growth and proliferation.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | ≤25 |
| Other derivatives | Varied | Varied |
Antifungal Properties
The compound has also been evaluated for antifungal activity. In a study focusing on antifungal agents, derivatives including this compound showed promising results against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values indicating higher efficacy than traditional antifungal agents like fluconazole .
Case Studies
- Synthesis and Evaluation : A series of pyridazine derivatives were synthesized, including the target compound. These were subjected to antimicrobial screening against various strains, revealing that modi
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Substituent Effects
Pyridazinone derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings
Trifluoromethylphenyl vs. Phenyl/Bromo Substituents The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to simple phenyl (e.g., 5-bromo-4-chloro-2-phenyl analog) or bromo substituents. This may improve membrane permeability and target binding in drug design.
Amino Group Positioning The 5-amino group in the target compound distinguishes it from analogs like 4-chloro-5-(methylamino)-2-[3-TFM-phenyl]pyridazin-3(2H)-one (), where methylation of the amino group reduces hydrogen-bonding capacity. This modification may alter pharmacokinetic properties such as absorption and metabolism .
These structural features are linked to enhanced antimicrobial activity but may reduce solubility compared to the target compound . The pyridopyrimidine-substituted analog () introduces a bulky, polycyclic substituent, likely affecting steric interactions in biological targets. Such complexity may limit synthetic accessibility but offer unique binding modes .
However, iodine’s larger size may introduce steric hindrance .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.73 Å) and dihedral angles (pyridazinone vs. phenyl ring: ~15°) to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₈ClF₃N₂O) with <2 ppm error .
Advanced Tip : Use synchrotron radiation for crystals <0.2 mm to enhance diffraction resolution .
How do variations in the amino group substituents affect the compound’s biological activity?
Advanced Research Question
Substituting the amino group (e.g., methylamino, dimethylamino) alters electronic properties and steric hindrance, impacting receptor binding:
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to model interactions with PARP-12’s catalytic pocket (binding energy: −9.2 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibition constants (R² = 0.89) .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns to identify critical hydrogen bonds (e.g., N-H···O=C) .
What protocols assess purity, and how can impurities be identified?
Basic Research Question
- HPLC : Use a C18 column (UV detection at 254 nm) with gradient elution (acetonitrile/water) to achieve >98% purity .
- TGA/DSC : Monitor thermal decomposition (onset ~200°C) to detect solvent residues .
- ICP-MS : Quantify heavy metal impurities (e.g., Pd <10 ppm) from catalytic reactions .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Racemization Risk : High temperatures (>100°C) during amination may invert chiral centers. Mitigate via low-temperature flow reactors .
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize cost without compromising yield (85% at 5 mmol scale) .
- Crystallization Control : Seed crystals to ensure uniform polymorph formation (e.g., monoclinic vs. orthorhombic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
